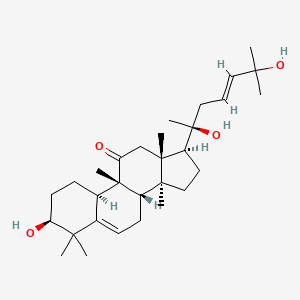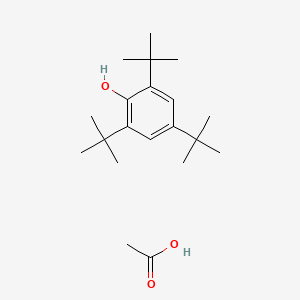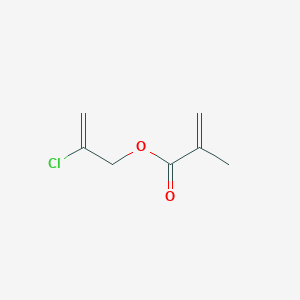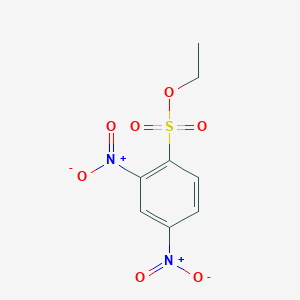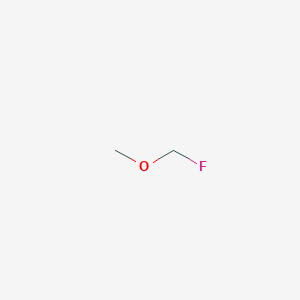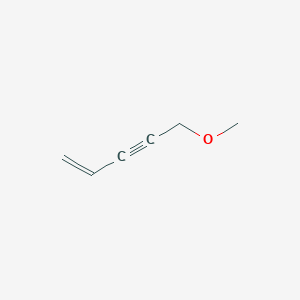
1-Penten-3-yne, 5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Penten-3-yne, 5-methoxy- is an organic compound with the molecular formula C6H8O. It is a derivative of 1-penten-3-yne, where a methoxy group (-OCH3) is attached to the fifth carbon atom. This compound belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-yne, 5-methoxy- can be achieved through various methods. One common approach involves the reaction of 1-penten-3-yne with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of 1-Penten-3-yne, 5-methoxy- may involve more efficient and scalable methods. One such method is the catalytic addition of methanol to 1-penten-3-yne using a heterogeneous catalyst, such as a metal oxide. This process can be carried out in a continuous flow reactor, allowing for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Penten-3-yne, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reducing agent used. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride can replace the methoxy group with a different substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), strong acids or bases
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-Penten-3-yne, 5-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Penten-3-yne, 5-methoxy- involves its interaction with various molecular targets and pathways. The triple bond in the alkyne moiety can participate in cycloaddition reactions, forming cyclic intermediates. The methoxy group can also influence the reactivity and selectivity of the compound in different reactions. These interactions can lead to the formation of new chemical bonds and the generation of biologically active molecules.
Comparación Con Compuestos Similares
1-Penten-3-yne, 5-methoxy- can be compared with other similar compounds, such as:
1-Penten-3-yne: The parent compound without the methoxy group. It has similar reactivity but lacks the additional functional group.
3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with a different substitution pattern.
1-Pentene-3-yne: Another alkyne with a different substitution pattern, used in various organic synthesis applications.
The presence of the methoxy group in 1-Penten-3-yne, 5-methoxy- makes it unique, as it can participate in additional chemical reactions and influence the compound’s overall reactivity and selectivity.
Propiedades
Número CAS |
821-44-3 |
|---|---|
Fórmula molecular |
C6H8O |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
5-methoxypent-1-en-3-yne |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6-7-2/h3H,1,6H2,2H3 |
Clave InChI |
JGNHPFJZWKPIQR-UHFFFAOYSA-N |
SMILES canónico |
COCC#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


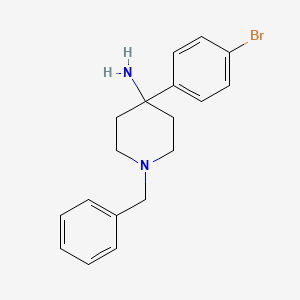
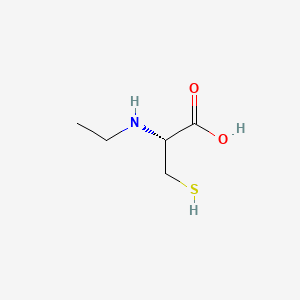
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)
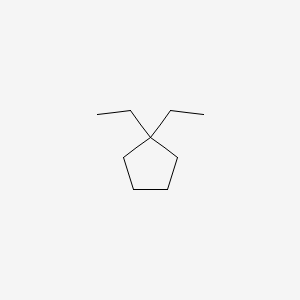
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
